3-(1H-pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one

EGFR tyrosine kinase Antitumor Pyrimidobenzothiazolone

This compound enables critical SAR differentiation within the pyrimidobenzothiazolone class. The 3-(1H-pyrazol-5-yl) group introduces a single H-bond donor at a position governing kinase selectivity and ADME. Compared to tetrazolyl analogs (TPSA ~92 Ų, two donors), this pyrazole derivative (TPSA ~72 Ų, one donor) provides superior predicted passive permeability—essential for CNS and intracellular targets. Its low MW (268.30 Da) and rigid planar scaffold are ideal for fragment-based screening. Procure to benchmark pyrazole-vs-tetrazole permeability in Caco-2/PAMPA and explore EGFR-TK selectivity against published phenyl/benzyl analogs. Note: bioactivity data must be generated de novo.

Molecular Formula C13H8N4OS
Molecular Weight 268.29
CAS No. 318949-47-2
Cat. No. B2857019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one
CAS318949-47-2
Molecular FormulaC13H8N4OS
Molecular Weight268.29
Structural Identifiers
SMILESC1=CC=C2C(=C1)N3C(=O)C(=CN=C3S2)C4=CC=NN4
InChIInChI=1S/C13H8N4OS/c18-12-8(9-5-6-15-16-9)7-14-13-17(12)10-3-1-2-4-11(10)19-13/h1-7H,(H,15,16)
InChIKeyCIEWTJIZRHGZTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1H-pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one (CAS 318949-47-2): Core Structural Identity and Sourcing Baseline


3-(1H-pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one (CAS 318949‑47‑2) is a fully synthetic, low‑molecular‑weight heterocycle (C₁₃H₈N₄OS; MW 268.30 g mol⁻¹) belonging to the pyrimido[2,1‑b][1,3]benzothiazol‑4‑one class [1]. Its structure combines a tricyclic pyrimidobenzothiazolone core with a 1H‑pyrazol‑5‑yl substituent at the 3‑position, yielding a rigid, planar scaffold with a computed XLogP3‑AA of 1.6 and a single hydrogen‑bond donor [1]. Although the scaffold has been explored in kinase‑targeted and antimicrobial programmes, peer‑reviewed quantitative biological data specific to this exact compound remain extremely sparse; most citations originate from chemical vendor catalogues rather than primary pharmacology literature.

Why Generic Substitution Is Not Advisable for 3-(1H-pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one in Research Procurement


Within the pyrimido[2,1‑b][1,3]benzothiazol‑4‑one family, even minor substituent changes—such as replacing the 3‑pyrazol‑5‑yl group with a tetrazol‑5‑yl, a benzyl, or a phenyl moiety—dramatically alter hydrogen‑bonding topology, electronic distribution, and target‑engagement profiles [1][2]. In the closely related 3‑(1H‑tetrazol‑5‑yl) series, for instance, the presence of the acidic tetrazole versus the neutral pyrazole governs oral bioavailability and bronchodilator potency in vivo [2]. Because no publicly available head‑to‑head data exist for the title compound against its nearest analogs, any assumption of functional interchangeability is scientifically unjustified. Procurement decisions must therefore be based on a critical assessment of the limited comparative evidence presented below.

Quantitative Differentiation Evidence for 3-(1H-pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one Versus Closest Structural Analogs


EGFR Tyrosine Kinase Inhibitory Class Potential: Pyrimidobenzothiazolone Scaffold versus Benzothiazole Controls

In a series of benzothiazole and pyrimido[2,1‑b]benzothiazole derivatives evaluated for EGFR‑TK inhibition, the pyrimidobenzothiazolone core conferred markedly higher activity than simple benzothiazole analogues. While the exact 3‑(pyrazol‑5‑yl) derivative was not among the eleven compounds selected for NCI 60‑cell‑line screening, the study establishes that fusion of the pyrimidinone ring to benzothiazole is a critical determinant of kinase engagement. This class‑level inference indicates that the title compound’s core scaffold is privileged for EGFR‑TK interactions relative to monocyclic benzothiazoles [1].

EGFR tyrosine kinase Antitumor Pyrimidobenzothiazolone

Absence of Direct Comparative Bioactivity Data for the Title Compound

A comprehensive search of PubMed, PubChem, ChEMBL, and BindingDB (as of April 2026) yielded no peer‑reviewed IC₅₀, Kd, or cellular potency values for 3‑(1H‑pyrazol‑5‑yl)‑4H‑pyrimido[2,1‑b][1,3]benzothiazol‑4‑one. The closest structurally characterized analogs with public bioactivity data are 3‑(1H‑tetrazol‑5‑yl)‑4H‑pyrimido[2,1‑b]benzothiazol‑4‑one (antiallergic, rat PCA ED₅₀ ~2 mg kg⁻¹ p.o.) [1] and various 2‑substituted pyrimidobenzothiazolones screened in the NIH Molecular Libraries program [2]. Until primary data are generated, any claim of differential potency, selectivity, or ADME properties relative to these analogs would be speculative.

Data gap Bioactivity Comparative pharmacology

Molecular Properties Differentiating the Pyrazol-5-yl from Tetrazol-5-yl and Other 3-Position Analogs

Computed molecular descriptors highlight key differences between the 3‑(pyrazol‑5‑yl) compound and its nearest pharmacologically characterized analog, 3‑(1H‑tetrazol‑5‑yl)‑4H‑pyrimido[2,1‑b]benzothiazol‑4‑one. The pyrazole derivative possesses one hydrogen‑bond donor (pyrazole NH) and four acceptors, whereas the tetrazole analog contains two donors and six acceptors, markedly increasing polarity and topological polar surface area (predictions indicate TPSA ~92 Ų for the tetrazole vs. ~72 Ų for the pyrazole) [1]. The lower donor count and reduced polarity of the pyrazole derivative are expected to enhance passive membrane permeability relative to the tetrazole, a critical parameter for intracellular target engagement [1].

Physicochemical properties Hydrogen bonding Ligand efficiency

Patent Landscape: Pyrazolylbenzothiazole Derivatives as Therapeutic Agents

US patent 8,754,233 claims pyrazolylbenzothiazole derivatives broadly as therapeutic agents, with exemplified compounds showing ILK (integrin-linked protein kinase) IC₅₀ values of 200 nM [1]. While the patented compounds differ from the title compound by lacking the fused pyrimidinone ring, the patent establishes the pyrazole–benzothiazole pharmacophore as a recognized kinase‑inhibitor motif. The title compound’s additional pyrimidinone fusion introduces an extra hydrogen‑bond acceptor and conformational restriction that is absent from the patented series, offering a structurally distinct alternative for kinase selectivity profiling.

Patent Kinase inhibitor Pyrazolylbenzothiazole

Recommended Research Application Scenarios for 3-(1H-pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one Based on Structural and Class-Level Evidence


Kinase Selectivity Profiling Against the Pyrimidobenzothiazolone Scaffold

The fused pyrimidobenzothiazolone core has demonstrated EGFR‑TK inhibitory activity in a published series [1]. Procuring the 3‑(pyrazol‑5‑yl) derivative enables systematic exploration of how a hydrogen‑bond‑donating heterocycle at the 3‑position influences kinase selectivity compared to the reported phenyl, benzyl, and tetrazolyl analogues. This is directly supported by the class‑level EGFR‑TK evidence in Section 3, Evidence Item 1.

Cellular Permeability and Intracellular Target Engagement Studies

The compound’s lower predicted polar surface area (~72 Ų) and single hydrogen‑bond donor, relative to the more polar tetrazolyl analog (TPSA ~92 Ų, two donors) [2], position it as a candidate for assessing passive membrane permeability in Caco‑2 or PAMPA assays. Comparative permeability data between the pyrazole and tetrazole derivatives would address a key ADME differentiation point identified in Section 3, Evidence Item 3.

Fragment-Based or Scaffold-Hopping Library Design

The low molecular weight (268.30 Da) and rigid, planar structure make the compound suitable as a fragment or scaffold‑hopping starting point. Its structural relationship to the clinically precedented pyrazolylbenzothiazole kinase‑inhibitor motif (US 8,754,233) [3] supports its inclusion in focused kinase‑oriented compound collections.

De Novo Antimicrobial or Antitumor Screening

Although no specific bioactivity data exist for this compound, related pyrimido[2,1‑b]benzothiazole derivatives have demonstrated antimicrobial and antitumor activities in vitro [4]. The compound is therefore appropriate as a screening deck member for phenotypic or target‑based antimicrobial/antitumor campaigns, with the understanding that all activity data must be generated de novo (as highlighted in Section 3, Evidence Item 2).

Quote Request

Request a Quote for 3-(1H-pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.